molecular formula C4H10O2S B043082 Diethyl sulfone CAS No. 597-35-3

Diethyl sulfone

Cat. No.: B043082
CAS No.: 597-35-3
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
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Description

Diethyl sulfone, also known as ethane, 1,1’-sulfonylbis-, is an organosulfur compound with the molecular formula C4H10O2S. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of diethyl sulfide using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, with the presence of a catalyst such as acetic acid to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of diethyl sulfide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified through distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, strong bases.

Major Products Formed:

Scientific Research Applications

Diethyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing group, making the compound reactive in nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .

Comparison with Similar Compounds

Diethyl sulfone can be compared with other sulfones such as dimethyl sulfone and diphenyl sulfone:

    Dimethyl sulfone (C2H6O2S): Known for its use as a dietary supplement and in the treatment of arthritis.

    Diphenyl sulfone (C12H10O2S): Used in the production of high-performance polymers and as a reagent in organic synthesis.

Uniqueness of this compound: this compound is unique due to its balanced physical and chemical properties, making it suitable for a wide range of applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
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Molecular Weight

122.19 g/mol
Source PubChem
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CAS No.

597-35-3, 20045-25-4
Record name Ethyl sulfone
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Record name Diethyl sulphone
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Record name Diethyl sulfone
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Record name Diethyl sulphone
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Record name DIETHYL SULPHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of diethyl sulfone in chemical synthesis?

A1: this compound can act as a reagent in various organic reactions. For example, it can condense with ketones like 2-methylcyclohexanone in the presence of potassium tert-butoxide to yield 1,2-dimethylenecyclohexane []. This reaction highlights this compound's utility in forming cyclic alkenes.

Q2: How does this compound behave in electrochemical applications?

A2: Research suggests that this compound shows promise as an electrolyte additive in lithium-ion batteries []. Specifically, it can enhance the high-voltage cycling performance of lithium nickel-cobalt-manganese oxide (NCM) cathodes. This improvement stems from the formation of a protective surface film on the cathode, mitigating metal dissolution and improving stability during cycling.

Q3: Can you elaborate on the degradation pathway of diethyl sulfide, and what is this compound's role in it?

A3: Diethyl sulfide, a simulant for the chemical warfare agent sulfur mustard, can be catalytically degraded in the presence of air []. Manganese oxide supported on Zeolite-13X effectively catalyzes this degradation, yielding products like carbon oxides, ethylene, acetaldehyde, and sulfur dioxide. this compound is identified as a minor product in this degradation pathway, alongside other intermediates like diethyl sulfoxide.

Q4: How do computational chemistry methods contribute to understanding this compound's behavior?

A4: Density functional theory (DFT) calculations, specifically using the SMD solvation model, accurately predict the heat of dissolution of crystalline this compound in water []. This demonstrates the ability of computational methods to model and predict the thermodynamic properties of this compound in solution.

Q5: What insights do electron spin resonance (ESR) studies provide about this compound?

A5: ESR studies reveal that this compound undergoes dissociative electron capture when irradiated in an argon matrix []. This process generates a this compound anion (C2H5SO2-) and an ethyl radical (C2H5•). These findings contribute to understanding the compound's reactivity and potential degradation pathways under irradiation.

Q6: What is known about the environmental fate of this compound?

A6: While specific information on this compound's environmental fate is limited within the provided research, its presence as a degradation product of diethyl sulfide [] suggests its potential release into the environment. Further investigation is necessary to understand its persistence, degradation pathways, and potential ecological impacts.

Q7: How does the structure of this compound relate to its reactivity?

A7: The presence of the sulfone group (SO2) in this compound influences its chemical reactivity. This group is electron-withdrawing, making the adjacent carbon atoms susceptible to nucleophilic attack. This explains its participation in condensation reactions with ketones and aldehydes []. Additionally, the sulfone group provides a site for electron capture, as observed in ESR studies [].

Q8: Are there analytical methods for detecting and quantifying this compound?

A8: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying this compound in complex mixtures [, ]. This method is particularly useful in analyzing the products of diethyl sulfide degradation.

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